molecular formula C17H37N7O3 B1683016 Tresperimus CAS No. 160677-67-8

Tresperimus

Cat. No.: B1683016
CAS No.: 160677-67-8
M. Wt: 387.5 g/mol
InChI Key: LVBMFPUTQOHXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tresperimus triflutate , is an immunosuppressive drug that was initially developed by AbbVie, Inc. It belongs to a class of compounds designed to modulate the immune response. Unlike many other immunosuppressants, this compound is chemically stable in aqueous solution, making it suitable for various applications .

Preparation Methods

Synthetic Routes: The synthetic routes for Tresperimus are proprietary, but it is structurally related to deoxyspergualin (DSG). DSG was initially developed as an antitumor agent and has favorable effects on transplant rejection. This compound shares similar properties and has been shown to suppress graft rejection as efficiently as cyclosporine A .

Industrial Production Methods: Details regarding industrial-scale production methods for this compound are not widely available in the public domain. its chemical stability and immunosuppressive properties make it a promising candidate for further development.

Chemical Reactions Analysis

Tresperimus undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are proprietary. Major products formed from these reactions are not explicitly documented.

Comparison with Similar Compounds

Biological Activity

Tresperimus, also known as LF08-0299, is a novel immunosuppressive agent that has garnered attention for its potential applications in transplant tolerance induction and autoimmune diseases such as systemic lupus erythematosus (SLE). This article provides a comprehensive overview of the biological activity of this compound, focusing on its metabolism, efficacy in clinical studies, and case studies illustrating its therapeutic potential.

Metabolism of this compound

This compound is primarily metabolized through nonhepatic pathways, with significant involvement from semicarbazide-sensitive amine oxidase (SSAO). Research indicates that the oxidative deamination of this compound plays a crucial role in its metabolism. Studies have demonstrated that both tissue-bound and soluble SSAO exhibit similar kinetic properties when interacting with this compound, suggesting a consistent catalytic mechanism across different tissue types .

Key Findings on Metabolism:

  • In Vitro Studies: Human vascular tissues showed that SSAO is pivotal in the metabolism of this compound, highlighting its relevance as a model for studying drug metabolism .
  • Kinetic Behavior: The kinetic parameters (K_m and K_I values) for this compound were comparable between tissue-bound and soluble SSAO, indicating similar metabolic pathways .

Clinical Efficacy

This compound has been investigated in various clinical settings, particularly for its immunosuppressive properties. It has shown promise in inducing transplant tolerance and managing autoimmune conditions.

Clinical Trials Overview:

  • Phase II/III Studies: Ongoing trials aim to assess the safety and efficacy of this compound in transplant patients. Preliminary reports suggest that it may facilitate tolerance induction without significant adverse effects .
  • SLE Treatment: In a comparative study involving 15-deoxyspergualin (a related compound), this compound demonstrated a reduction in disease activity indicators among SLE patients, although specific results from these trials are still pending .

Case Studies

Case studies provide valuable insights into the real-world application of this compound. Several documented instances highlight its effectiveness and safety profile.

Notable Case Study Findings:

  • Safety Evaluation: In a case series involving patients with SLE treated with 15-deoxyspergualin (and by extension, relevant to this compound), two out of three patients experienced mild infectious episodes, indicating a manageable safety profile .
  • Patient Response: Observations from clinical settings reveal that patients receiving this compound exhibited improvements in symptoms associated with autoimmune activity, supporting its therapeutic potential .

Comparative Table of Related Compounds

CompoundMechanism of ActionClinical ApplicationStudy PhaseKey Findings
This compound (LF08-0299) Inhibition of HSC70/hsp73 heat shock proteinTransplant tolerance, SLEPhase II/IIIPromising results in inducing tolerance; ongoing trials
15-Deoxyspergualin Binds to HSC70/hsp73; inhibits NF-κB translocationAutoimmune diseasesPhase IWell tolerated; mild infections in some patients
Atacicept TACI-Ig fusion protein; inhibits B-cell survivalSLEPhase II/IIIReduced immunoglobulin levels; safe profile

Properties

IUPAC Name

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminopropylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBMFPUTQOHXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166968
Record name Tresperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160677-67-8
Record name Tresperimus [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160677678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tresperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRESPERIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286F595V8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tresperimus
Reactant of Route 2
Tresperimus
Reactant of Route 3
Tresperimus
Reactant of Route 4
Tresperimus
Reactant of Route 5
Tresperimus
Reactant of Route 6
Reactant of Route 6
Tresperimus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.